

# physical and chemical properties of 2,5-Dibromo-3-methoxypyridine

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## Compound of Interest

Compound Name: 2,5-Dibromo-3-methoxypyridine

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An In-depth Technical Guide to **2,5-Dibromo-3-methoxypyridine**: Properties, Reactivity, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

### Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Among these, **2,5-Dibromo-3-methoxypyridine** has emerged as a particularly valuable and versatile intermediate. Its pyridine core is a common scaffold in numerous pharmaceuticals, while the two bromine atoms at the C2 and C5 positions offer distinct and tunable reactive handles for sophisticated molecular engineering. The electron-donating methoxy group at the C3 position further modulates the electronic properties of the ring, influencing both reactivity and the physicochemical properties of its derivatives.

This guide provides an in-depth exploration of the physical and chemical properties of **2,5-Dibromo-3-methoxypyridine**, its characteristic spectroscopic signature, and its application in key synthetic transformations. We will delve into the causality behind its regioselective reactivity in palladium-catalyzed cross-coupling reactions—the cornerstone of its utility—and provide field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

## Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is critical for its safe handling, storage, and effective use in synthesis. The key data for **2,5-Dibromo-3-methoxypyridine** are summarized below.

Property	Value	Source
CAS Number	1142191-57-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	266.92 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>
SMILES	<chem>COc1cc(Br)cnc1Br</chem>	<a href="#">[1]</a>
InChI Key	BUTXHBVASSLBPO-UHFFFAOYSA-N	<a href="#">[1]</a>

Note: Experimental data for melting point and boiling point are not readily available. For context, the analogous compound 2,5-dibromo-3-methylpyridine has a melting point of 38-40 °C[\[3\]](#), while 2,5-diiodo-3-methoxypyridine melts at 39-41 °C[\[4\]](#).

## Safety Profile

From a safety perspective, **2,5-Dibromo-3-methoxypyridine** must be handled with care, consistent with its classification as an acute oral toxin.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity 3 (Oral)	GHS06 (Skull & Crossbones)	Danger	H301: Toxic if swallowed

Handling Recommendations: Use only in a well-ventilated area or chemical fume hood.[\[5\]](#) Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[\[6\]](#) Avoid breathing dust and ensure eyewash stations are accessible.[\[5\]](#) Store in a cool, dry, well-ventilated place with the container tightly sealed.[\[6\]](#)

# The Scientist's Fingerprint: Spectroscopic Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following describes the expected spectroscopic data for **2,5-Dibromo-3-methoxypyridine**, which serves as its unique fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Based on analyses of similar structures like 2-bromo-3-methoxypyridine, we can confidently predict the spectrum.<sup>[7]</sup>

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
  - The proton at C4 will appear as a doublet, coupled to the proton at C6.
  - The proton at C6 will appear as a doublet, coupled to the proton at C4.
  - A sharp singlet around 3.9 ppm will correspond to the three protons of the methoxy group ( $-\text{OCH}_3$ ).
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): The proton-decoupled spectrum should display six distinct signals:
  - Five signals for the pyridine ring carbons. The carbons bearing bromine atoms (C2 and C5) will be significantly shifted.
  - One signal for the methoxy carbon, typically around 55-60 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

- Electron Ionization (EI-MS): The key diagnostic feature is the molecular ion peak ( $\text{M}^+$ ). Due to the presence of two bromine atoms, a characteristic isotopic cluster will be observed. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. This results in three peaks for the molecular ion:

- $M^+$ : (containing two  $^{79}\text{Br}$  atoms)
- $[M+2]^+$ : (containing one  $^{79}\text{Br}$  and one  $^{81}\text{Br}$  atom)
- $[M+4]^+$ : (containing two  $^{81}\text{Br}$  atoms)
- The relative intensity of these peaks will be approximately 1:2:1, providing unambiguous confirmation of a dibrominated compound.<sup>[7]</sup>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

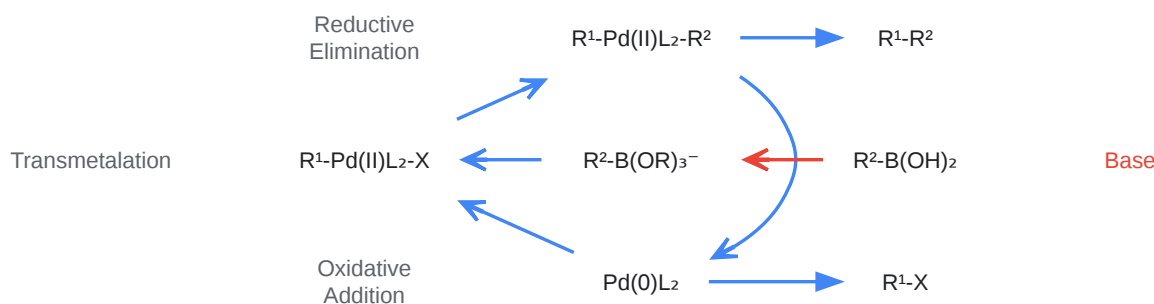
While less structurally definitive than NMR or MS, FT-IR is useful for identifying key functional groups. Expected characteristic absorption bands include C-O stretching for the methoxy group, C=N and C=C stretching from the pyridine ring, and C-Br stretching in the lower frequency region.

## Chemical Reactivity and Synthetic Utility: A Tale of Two Bromines

The synthetic power of **2,5-Dibromo-3-methoxypyridine** lies in the differential reactivity of its two C-Br bonds, which enables sequential, regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive than the C5 position.<sup>[8]</sup> This selectivity is attributed to a combination of electronic and steric factors, making the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This allows for the design of synthetic routes where the C2 position is functionalized first, followed by a subsequent reaction at the C5 position.

## The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.<sup>[9][10]</sup> For **2,5-Dibromo-3-methoxypyridine**, it provides a direct route to introduce aryl or heteroaryl substituents, which are key components of many biologically active molecules.<sup>[11][12]</sup>



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

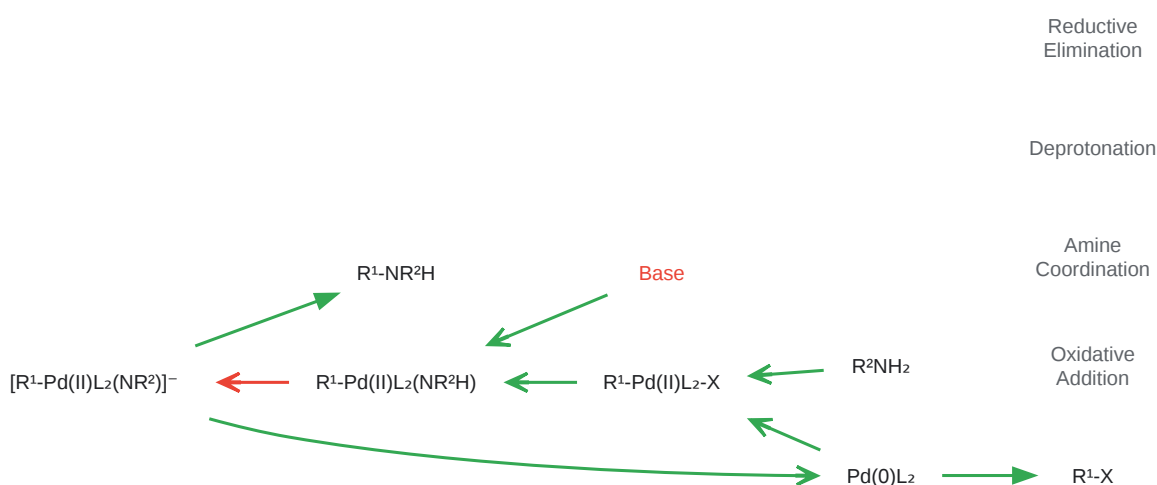
## Generalized Protocol for Selective Mono-Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C2 position. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

- **Reaction Setup:** In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine **2,5-Dibromo-3-methoxypyridine** (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), a palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 2-5 mol%), and a base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 2.0-3.0 equiv.).<sup>[11]</sup>
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Water.<sup>[11]</sup>
- **Reaction:** Heat the mixture with stirring to the target temperature (typically 80-100 °C). Monitor the reaction progress by a suitable method like TLC or LC-MS.<sup>[11][13]</sup>
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

## The Buchwald-Hartwig Amination

The formation of C-N bonds is equally critical in drug discovery, and the Buchwald-Hartwig amination is a premier method for this transformation.[14][15] It allows for the coupling of an amine with an aryl halide, providing access to the aminopyridine scaffolds prevalent in many drug candidates.[8]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

## Generalized Protocol for Selective Mono-Amination

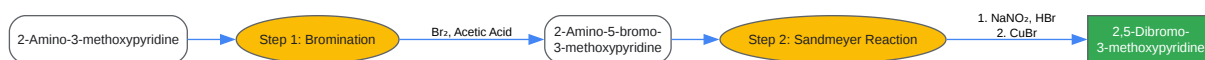
This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination at the C2 position. The choice of ligand is critical and often requires screening.

- **Reaction Setup:** To a dry, oven-baked flask under an inert atmosphere, add the palladium precursor (e.g.,  $Pd_2(dba)_3$ ), a suitable phosphine ligand (e.g., SPhos, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or  $K_3PO_4$ ).
- **Reagent Addition:** Add **2,5-Dibromo-3-methoxypyridine** (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

- **Solvent Addition:** Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- **Reaction:** Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- **Workup and Purification:** After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue via column chromatography.

## Proposed Synthetic Workflow

A plausible and efficient synthesis of **2,5-Dibromo-3-methoxypyridine** can be envisioned starting from a commercially available precursor, such as 2-amino-3-methoxypyridine. This approach leverages a Sandmeyer-type reaction, a classic and reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.



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Caption: Proposed workflow for the synthesis of **2,5-Dibromo-3-methoxypyridine**.

## Conclusion

**2,5-Dibromo-3-methoxypyridine** stands out as a high-value synthetic intermediate for chemical and pharmaceutical research. Its well-defined structure provides two distinct reactive sites that can be selectively functionalized through robust and well-understood methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This predictable regioselectivity allows for the rational design of complex molecular architectures, making it an indispensable tool for building compound libraries for lead discovery and for the total synthesis of complex target molecules. A thorough understanding of its properties, spectroscopic characteristics, and reactivity profile, as detailed in this guide, empowers researchers to fully exploit its synthetic potential in the quest for the next generation of therapeutics.

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